4-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate
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Overview
Description
4-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core by reacting 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Hydrazone Formation: The pyrazole derivative is then reacted with a hydrazine derivative to form the hydrazone linkage. This step often requires refluxing in ethanol or another suitable solvent.
Acetylation: The final step involves the acetylation of the phenolic hydroxyl groups using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ester derivatives.
Scientific Research Applications
4-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cyclooxygenase and various kinases, inhibiting their activity and leading to anti-inflammatory and anticancer effects.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate: shares similarities with other pyrazole derivatives and hydrazone compounds.
Uniqueness
Structural Uniqueness: The presence of both pyrazole and hydrazone moieties in a single molecule makes it unique compared to other compounds.
Functional Properties:
Properties
Molecular Formula |
C23H24N4O7 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[4-[(E)-[[3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C23H24N4O7/c1-13(28)34-22-20(32-4)8-14(9-21(22)33-5)12-24-27-23(29)17-11-16(25-26-17)15-6-7-18(30-2)19(10-15)31-3/h6-12H,1-5H3,(H,25,26)(H,27,29)/b24-12+ |
InChI Key |
BXEFOXWWCUQBEV-WYMPLXKRSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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